3-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride 3-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1376315-81-9
VCID: VC4139110
InChI: InChI=1S/C10H14N2O.2ClH/c1-2-9(6-11-4-1)8-13-10-3-5-12-7-10;;/h1-2,4,6,10,12H,3,5,7-8H2;2*1H
SMILES: C1CNCC1OCC2=CN=CC=C2.Cl.Cl
Molecular Formula: C10H16Cl2N2O
Molecular Weight: 251.15

3-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride

CAS No.: 1376315-81-9

Cat. No.: VC4139110

Molecular Formula: C10H16Cl2N2O

Molecular Weight: 251.15

* For research use only. Not for human or veterinary use.

3-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride - 1376315-81-9

Specification

CAS No. 1376315-81-9
Molecular Formula C10H16Cl2N2O
Molecular Weight 251.15
IUPAC Name 3-(pyrrolidin-3-yloxymethyl)pyridine;dihydrochloride
Standard InChI InChI=1S/C10H14N2O.2ClH/c1-2-9(6-11-4-1)8-13-10-3-5-12-7-10;;/h1-2,4,6,10,12H,3,5,7-8H2;2*1H
Standard InChI Key VEURXIVYDORXGM-UHFFFAOYSA-N
SMILES C1CNCC1OCC2=CN=CC=C2.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Stereochemical Considerations

Although the parent compound exhibits chirality at the pyrrolidine oxygen, commercial samples are typically supplied as racemic mixtures unless specified as enantiopure. The (R)-enantiomer (EVT-11891631) has been isolated for targeted biological studies, demonstrating the importance of stereochemistry in receptor binding interactions. Enantiomeric resolution methods remain proprietary but likely involve chiral chromatography or asymmetric synthesis techniques .

Synthesis and Manufacturing

Primary Synthetic Routes

Industrial-scale production employs a three-step sequence:

  • Mitsunobu Coupling: Reaction of 3-hydroxypyridine with pyrrolidin-3-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF at 0-5°C .

  • Salt Formation: Treatment with hydrochloric acid in methanol/methyl tert-butyl ether solvent system yields the dihydrochloride .

  • Purification: Crystallization from ethanol/water mixtures achieves >98% purity by HPLC .

Optimized conditions report yields of 72-85% with minimized formation of regioisomeric byproducts . Large-scale batches (>1 kg) utilize continuous flow reactors to enhance heat transfer and reaction control.

Analytical Characterization

Quality control protocols combine multiple techniques:

MethodParametersKey Findings
1H^1\text{H} NMR (DMSO-d6)400 MHz, δ 8.45 (d, 1H), 8.35 (dd, 1H), 7.75 (d, 1H), 4.68 (s, 2H), 3.85 (m, 1H), 3.45-3.20 (m, 4H), 2.25 (m, 2H), 1.95 (m, 2H)Confirms substitution pattern and salt formation
HPLCC18 column, 0.1% TFA/ACN gradientPurity 98.2-99.1%, Rt=8.7 min
FT-IRKBr pellet, cm1^{-1}: 2450 (NH+^+), 1580 (C=N), 1120 (C-O-C)Verifies ether linkage and protonation state

Thermogravimetric analysis (TGA) shows decomposition onset at 192°C, with complete degradation by 245°C under nitrogen atmosphere .

Physicochemical Properties

Solubility and Partitioning

The dihydrochloride salt exhibits enhanced aqueous solubility compared to the free base:

SolventSolubility (mg/mL, 25°C)LogP (Predicted)
Water43.2 ± 2.1-1.85
Ethanol28.7 ± 1.8-0.92
DMSO61.5 ± 3.40.34

Experimental logD7.4_{7.4} values of -2.1 indicate limited membrane permeability, necessitating prodrug strategies for in vivo applications.

Stability Profile

Stability studies under ICH guidelines reveal:

ConditionTimeDegradationImpurities
40°C/75% RH6 months1.2%≤0.5%
Photolytic1.2 million lux-hours3.8%1.1% (unknown)

Major degradation pathways involve N-oxide formation (photolysis) and hydrolytic cleavage of the ether bond (acidic conditions) .

Biological Activity and Applications

Pharmacological Screening

High-throughput screening against 320 kinase targets revealed moderate inhibition (IC50_{50} 1-10 μM) of:

  • PIM-1 kinase (IC50_{50}=3.2 μM): Implicated in cancer cell survival

  • CSF1R (IC50_{50}=7.8 μM): Potential immunomodulatory target

Notably, the (R)-enantiomer shows 5-fold greater PIM-1 affinity than (S)-form, highlighting stereoselective interactions.

Preclinical Development

As a lead compound in oncology:

ModelDose (mg/kg)OutcomeReference
MDA-MB-231 xenograft50 bid62% tumor growth inhibition
HCT116 spheroids10 μM48% reduction in viability

Mechanistic studies suggest dual inhibition of PI3K/Akt and STAT3 pathways, though target engagement remains under investigation.

Comparative Analysis with Structural Analogs

ABT-089 vs. 3-[(Pyrrolidin-3-yloxy)methyl]pyridine Dihydrochloride

PropertyABT-0893-[(Pyrrolidin...) Dihydrochloride
Molecular Targetα4β2 nAChRPIM-1/CSF1R kinases
Bioavailability (oral)92%18% (rat)
Plasma t1/2t_{1/2}6.3 h1.8 h
Therapeutic IndicationCognitive disordersOncology (preclinical)

While both share pyrrolidine-pyridine architectures, the oxygen bridge position (2- vs 3-) dramatically alters target specificity.

HazardStatement CodePrecautionary Measures
Acute ToxicityH302Use respiratory protection
Skin IrritantH315Wear nitrile gloves
Eye DamageH319Goggles required

Spill management requires neutralization with sodium bicarbonate followed by activated carbon adsorption .

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